SGC6870N

Epigenetics Methyltransferase Assay Negative Control Validation

SGC6870N is the universally designated inactive (S)-enantiomer negative control for the first-in-class allosteric PRMT6 inhibitor SGC6870. With ≥98% HPLC purity and defined stereochemistry, it exhibits zero detectable PRMT6 methyltransferase activity. Unlike DMSO vehicle or unrelated compounds, SGC6870N shares identical physicochemical properties with the active probe, eliminating confounding variables in cell-based assays. Use in parallel with SGC6870 to confirm that phenotypic changes are directly attributable to PRMT6 inhibition—a fundamental requirement for high-quality chemical probe publication. Ideal for HTS baseline definition, SAR studies, and pathway dissection.

Molecular Formula C23H21BrN2O2S
Molecular Weight 469.4 g/mol
Cat. No. B15588080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGC6870N
Molecular FormulaC23H21BrN2O2S
Molecular Weight469.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H21BrN2O2S/c1-13-4-5-18-17(11-13)22(16-9-14(2)8-15(3)10-16)26(12-21(27)25-18)23(28)19-6-7-20(24)29-19/h4-11,22H,12H2,1-3H3,(H,25,27)/t22-/m0/s1
InChIKeyNIPTUMFVYBXSMZ-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SGC6870N (2561471-15-4): The Essential Inactive Enantiomer Control for PRMT6 Probe Studies


SGC6870N is the (S)-enantiomer of the first-in-class allosteric PRMT6 inhibitor SGC6870 and is universally designated as the inactive negative control for that probe [1]. It exhibits no detectable inhibition of PRMT6 methyltransferase activity, in stark contrast to the active (R)-enantiomer, which demonstrates potent, sub-micromolar cellular inhibition [2]. This compound is supplied with stringent purity standards (≥98% by HPLC) and well-defined stereochemical identity, ensuring reliable performance as a rigorous control for on-target experimental interpretation .

SGC6870N: Why Generic Negative Controls Fail to Validate PRMT6 Probe Specificity


Standard negative controls like DMSO vehicle or structurally unrelated compounds lack the defined stereochemical and physicochemical properties of the active probe, SGC6870. This discrepancy introduces confounding variables in assays where factors like non-specific binding or cellular penetration are critical. SGC6870N is the exact enantiomer of SGC6870, differing only in its three-dimensional spatial arrangement (S vs. R configuration) [1]. This precise structural relationship ensures that any observed biological effect uniquely attributable to PRMT6 inhibition by SGC6870 is completely absent in the SGC6870N control, providing the highest level of validation for on-target mechanism-of-action studies [2].

Quantitative Evidence for SGC6870N: Validated Inactivity Versus the Active PRMT6 Probe SGC6870


Complete Loss of Biochemical PRMT6 Inhibition Compared to the Active (R)-Enantiomer

SGC6870N is the (S)-enantiomer of SGC6870 and exhibits no measurable inhibitory activity against PRMT6, confirming its role as a precise negative control. In direct head-to-head comparison under identical cell-free assay conditions, the active (R)-enantiomer (SGC6870) demonstrates potent inhibition with an IC50 of 77 ± 6 nM, whereas SGC6870N is inactive at comparable concentrations [1].

Epigenetics Methyltransferase Assay Negative Control Validation

Validation of Enantiomer-Dependent Cellular Activity for PRMT6 Probe Experiments

The cellular activity of the PRMT6 probe is strictly dependent on stereochemistry. While SGC6870 (R-enantiomer) potently inhibits PRMT6-mediated asymmetric dimethylation of H3R2 in HEK293T cells with an IC50 of 0.8 ± 0.2 μM, the (S)-enantiomer SGC6870N is completely inactive, showing no reduction in the same histone mark at equivalent concentrations [1][2].

Cellular Assay Histone Methylation Target Engagement

Defined Enantiomeric Purity Distinguishes SGC6870N as a True Matched Control

Unlike generic negative controls which may differ in formulation or purity, SGC6870N is supplied with a defined specific optical rotation ([α]/D -265 to -295° in methanol) and high chemical purity (≥98% by HPLC) . This directly contrasts with the active probe, SGC6870, which has an opposite and distinct optical rotation ([α]/D +260 to +300°) . This paired, well-characterized stereochemical profile is a hallmark of rigorous chemical probe validation.

Stereochemistry Quality Control Chemical Probe

Defined Applications for SGC6870N in PRMT6 Chemical Biology and Drug Discovery


Essential Matched-Pair Control for Validating PRMT6 Target Engagement in Cellular and In Vitro Assays

Researchers utilizing the potent and highly selective PRMT6 inhibitor SGC6870 must employ SGC6870N as a parallel negative control in all cell-based or biochemical experiments. This practice is essential for confirming that any observed phenotypic change (e.g., altered histone methylation, changes in gene expression, or cellular function) is a direct result of PRMT6 inhibition and not due to off-target effects of the SGC6870 chemical scaffold. The use of this matched enantiomeric pair is a fundamental requirement for publishing with high-quality chemical probes [1].

Differentiating Stereospecific Effects in PRMT6-Mediated Pathways

In studies investigating complex biological pathways, SGC6870N allows researchers to dissect the stereospecific effects of PRMT6 inhibition. For example, in adipogenesis research, the combination of SGC6870 and SGC6870N at 5 µM has been used to confirm that the observed enhancement of differentiation is specifically due to PRMT6 catalytic inhibition [2]. Any effects observed with SGC6870 that are not replicated by the vehicle alone but are also observed with SGC6870N can be identified as stereochemistry-independent effects of the chemical series, providing a clearer understanding of the pathway under investigation.

Establishing Assay Baselines and Screening Windows in High-Throughput Campaigns

For high-throughput screening (HTS) and structure-activity relationship (SAR) studies, SGC6870N serves as an ideal negative control to define the 0% inhibition baseline in PRMT6 assays. Its matched physicochemical properties to the active probe ensure it can be used at equivalent concentrations to establish robust Z'-factors and screening windows without introducing solubility or DMSO-related artifacts that might occur with other control types. This is critical for the robust identification and validation of novel PRMT6 modulators.

Technical Documentation Hub

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